N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C24H23Cl2N3O2S2 and its molecular weight is 520.49. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Molecular Design
The compound , due to its complex structure, might not be directly referenced in available literature; however, related compounds provide insight into potential applications in scientific research. For instance, a study by Shibuya et al. (2018) described the design of a clinical candidate compound with potent inhibition of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, which exhibits selectivity over ACAT-2. This highlights the compound's potential in addressing diseases involving ACAT-1 overexpression, suggesting a methodology for utilizing similar compounds in therapeutic research (Shibuya et al., 2018).
Synthesis and Stability Enhancement
Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, demonstrating efforts to improve metabolic stability through heterocyclic analogues. Such research underscores the importance of structural modifications in enhancing drug properties, relevant to the synthesis and optimization of compounds like N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride (Stec et al., 2011).
Insecticidal Applications
A study on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis by Fadda et al. (2017) illustrates the potential of similar compounds in developing insecticides. This indicates the broader applicability of such molecules in agricultural research and pest control efforts (Fadda et al., 2017).
Photovoltaic and Quantum Mechanical Studies
Research by Mary et al. (2020) into benzothiazolinone acetamide analogs for photovoltaic efficiency and ligand-protein interactions showcases the diverse applications of complex molecules in renewable energy and biochemical interactions. This suggests that compounds with similar structural features could be explored for their utility in dye-sensitized solar cells and molecular docking studies (Mary et al., 2020).
Antitumor Activity
The exploration of thiazole, pyrimidine, and other heterocyclic derivatives for antitumor activities by Albratty et al. (2017) highlights the potential of structurally complex compounds in cancer research. This indicates a promising avenue for investigating the antitumor potential of this compound and similar molecules (Albratty et al., 2017).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-chlorophenoxy)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S2.ClH/c1-2-28-12-11-17-20(13-28)32-24(22(17)23-26-18-5-3-4-6-19(18)31-23)27-21(29)14-30-16-9-7-15(25)8-10-16;/h3-10H,2,11-14H2,1H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMOCOLRPBVFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)COC5=CC=C(C=C5)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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